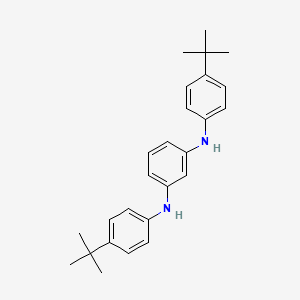

N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine

Description

Properties

IUPAC Name |

1-N,3-N-bis(4-tert-butylphenyl)benzene-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2/c1-25(2,3)19-10-14-21(15-11-19)27-23-8-7-9-24(18-23)28-22-16-12-20(13-17-22)26(4,5)6/h7-18,27-28H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWPHICGKMNNGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC2=CC(=CC=C2)NC3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(4-tert-butylphenyl)-1,3-phenylenediamine typically involves the reaction of 4-tert-butylaniline with 1,3-dibromobenzene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction proceeds through a palladium-catalyzed cross-coupling mechanism, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(4-tert-butylphenyl)-1,3-phenylenediamine can be scaled up by optimizing the reaction conditions. This includes using larger reactors, continuous flow systems, and efficient purification techniques such as recrystallization or chromatography to obtain high-purity product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(4-tert-butylphenyl)-1,3-phenylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N,N’-Bis(4-tert-butylphenyl)-1,3-phenylenediamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

Industry: Utilized in the production of polymers, dyes, and organic electronic materials.

Mechanism of Action

The mechanism of action of N,N’-Bis(4-tert-butylphenyl)-1,3-phenylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electron donor or acceptor, influencing redox reactions and signaling pathways. Its tert-butyl groups provide steric hindrance, affecting its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and substituents of N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine with analogous benzene-1,3-diamine derivatives:

Key Observations :

- Bulky tert-butyl groups may reduce reactivity at the amine sites compared to smaller substituents (e.g., neopentylamino).

Physical Properties

Melting Points and Thermal Stability:

- Sulfonamide analogs : MPs range from 290–332°C , attributed to strong hydrogen bonding and polar sulfonamide groups.

- Banana-shaped liquid crystals : Exhibit mesophases between 120–218°C , demonstrating the role of flexible alkyl chains in liquid crystal formation.

Solubility:

- The tert-butyl compound is expected to have higher solubility in non-polar solvents (e.g., THF, DCM) than sulfonamide derivatives, which are more polar.

Biological Activity

N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine, also known by its CAS number 202832-48-2, is an organic compound belonging to the class of aromatic amines. This compound has garnered attention in recent research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

- Molecular Formula : C26H32N2

- Molecular Weight : 372.55 g/mol

- CAS Number : 202832-48-2

- Structure : The compound features two tert-butyl groups attached to a phenyl ring, which influences its reactivity and biological interactions.

This compound exhibits its biological activity through several mechanisms:

- Electron Donation : The tert-butyl groups enhance the electron-donating ability of the molecule, allowing it to interact with various biological targets.

- Redox Reactions : The compound may participate in redox reactions, influencing cellular signaling pathways.

- DNA Interaction : Preliminary studies suggest that similar compounds can bind to DNA minor grooves, potentially disrupting essential biological processes in pathogens.

Antimicrobial Activity

Recent studies have indicated that this compound shows promising antimicrobial properties. Research findings highlight its effectiveness against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.2 |

| MCF-7 (breast cancer) | 12.8 |

| A549 (lung cancer) | 20.5 |

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

Case Studies and Research Findings

-

Antiprotozoal Activity :

A study focusing on analogs of this compound found that related compounds exhibited significant activity against Trypanosoma brucei, with some derivatives showing submicromolar efficacy. These findings suggest potential applications in treating diseases like sleeping sickness caused by trypanosomatid parasites . -

Structure-Activity Relationship (SAR) :

Research has highlighted the importance of structural modifications in enhancing biological activity. For instance, altering substituents on the phenyl rings can lead to improved potency against specific microbial strains or cancer cells .

Q & A

Q. What are the recommended synthetic routes for preparing N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine, and what safety protocols should be followed?

- Methodological Answer : The compound can be synthesized via Buchwald-Hartwig amination or Ullmann coupling, using tert-butyl-substituted aryl halides and benzene-1,3-diamine precursors. Key steps include:

- Catalytic System : Use Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos for efficient coupling .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

- Safety : Follow OSHA and WHMIS 2015 standards for handling amines (e.g., wear nitrile gloves, safety goggles, and work in a fume hood) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm tert-butyl substituents (δ ~1.3 ppm for C(CH₃)₃) and aromatic protons (δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : Compare experimental m/z with theoretical molecular weight (e.g., ESI-MS for [M+H]⁺ peak) .

- Elemental Analysis : Verify C, H, N content (±0.3% deviation).

Q. What are the key regulatory considerations for laboratory-scale use of this compound?

- Methodological Answer :

- Compliance : Check regional regulations (e.g., EU REACH, U.S. TSCA) for registration requirements if usage exceeds 1 kg/year .

- Waste Management : Neutralize amine-containing waste with dilute HCl before disposal .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps. Tools like Gaussian or ORCA are recommended .

- AI-Driven Optimization : Integrate COMSOL Multiphysics with machine learning to predict solvent effects and catalyst turnover rates .

- Case Study : A 2024 study reduced reaction time by 40% using Bayesian optimization for Pd catalyst screening .

Q. How can contradictory data on the compound’s thermal stability be resolved?

- Methodological Answer :

- Controlled Experiments : Perform thermogravimetric analysis (TGA) under inert (N₂) vs. oxidative (O₂) atmospheres to isolate decomposition pathways.

- Factorial Design : Test variables (e.g., substituent position, solvent residuals) using a 2³ factorial matrix to identify confounding factors .

- Cross-Validation : Compare results with X-ray crystallography data to rule out polymorphic effects .

Q. What advanced spectroscopic techniques can elucidate its electronic properties for material science applications?

- Methodological Answer :

- UV-Vis/NIR Spectroscopy : Measure charge-transfer transitions in donor-acceptor systems (λₐᵦₛ ~450 nm for tert-butyl-substituted diamines) .

- Cyclic Voltammetry : Determine HOMO/LUMO levels (e.g., Eₕₒₘₒ = -5.2 eV vs. Fc/Fc⁺ in acetonitrile) .

- Single-Crystal XRD : Resolve π-stacking distances (e.g., 3.4–3.6 Å for aromatic planes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.